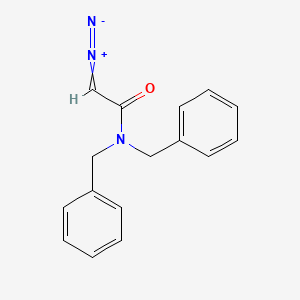![molecular formula C5H5Cl5GeO2 B14307546 2-[(Trichlorogermyl)methyl]butanedioyl dichloride CAS No. 114686-89-4](/img/structure/B14307546.png)
2-[(Trichlorogermyl)methyl]butanedioyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Trichlorogermyl)methyl]butanedioyl dichloride is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of a trichlorogermyl group attached to a butanedioyl dichloride backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trichlorogermyl)methyl]butanedioyl dichloride typically involves the hydrogermylation reaction of unsaturated dicarboxylic acids with trichlorogermane (HGeCl3). This reaction is carried out in a one-pot process without the need for a catalyst or initiator. The reaction conditions generally include elevated temperatures to facilitate the hydrogermylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the reaction of trichlorogermane with unsaturated dicarboxylic acids in the presence of suitable solvents and under controlled temperature conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Trichlorogermyl)methyl]butanedioyl dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trichlorogermyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of organogermanium derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(Trichlorogermyl)methyl]butanedioyl dichloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound’s derivatives have potential biological activities and are studied for their effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[(Trichlorogermyl)methyl]butanedioyl dichloride involves its interaction with molecular targets through its trichlorogermyl group. This group can form strong bonds with other molecules, facilitating various chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition, which are crucial for its reactivity and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trichlorogermyl)pentanedioic acid
- 2-(Trichlorogermyl)butanedioic acid
- 2-Methyl-2-(trichlorogermyl)butanedioic acid
Uniqueness
2-[(Trichlorogermyl)methyl]butanedioyl dichloride is unique due to its specific structural configuration, which imparts distinct chemical properties.
Eigenschaften
CAS-Nummer |
114686-89-4 |
|---|---|
Molekularformel |
C5H5Cl5GeO2 |
Molekulargewicht |
347.0 g/mol |
IUPAC-Name |
2-(trichlorogermylmethyl)butanedioyl dichloride |
InChI |
InChI=1S/C5H5Cl5GeO2/c6-4(12)1-3(5(7)13)2-11(8,9)10/h3H,1-2H2 |
InChI-Schlüssel |
UFUUYEAPZKANIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C[Ge](Cl)(Cl)Cl)C(=O)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


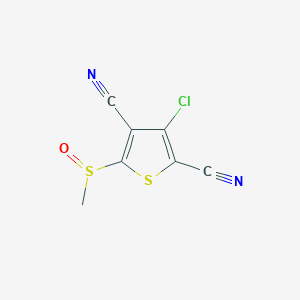
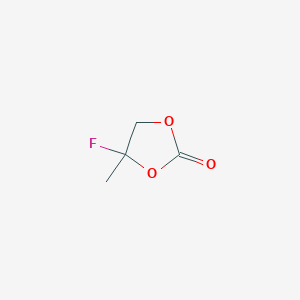
![Benzenecarboximidamide, 4,4'-[1,2-phenylenebis(oxymethylene)]bis-](/img/structure/B14307490.png)
![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)
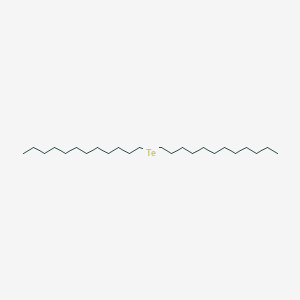
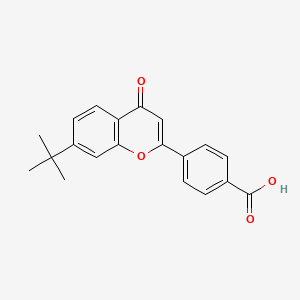
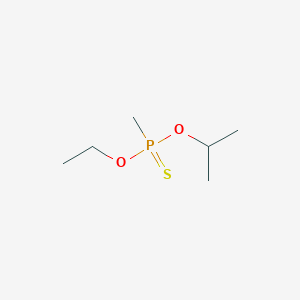
![Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate](/img/structure/B14307532.png)

![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
